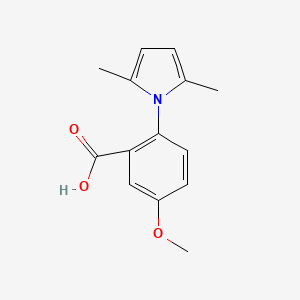

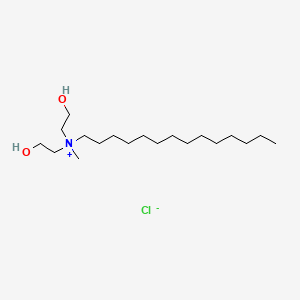

![molecular formula C6H11NO B1321367 Hexahidro-1H-furo[3,4-c]pirrol CAS No. 60889-32-9](/img/structure/B1321367.png)

Hexahidro-1H-furo[3,4-c]pirrol

Descripción general

Descripción

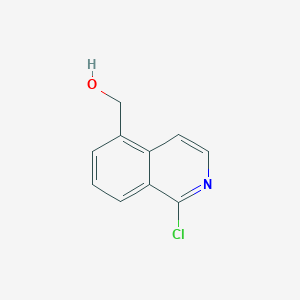

Hexahydro-1H-furo[3,4-c]pyrrole is a chemical compound that belongs to the class of organic compounds known as furans. It is characterized by a fused bicyclic structure consisting of a furan ring and a pyrrole ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of hexahydro-1H-furo[3,4-c]pyrrole derivatives has been explored through various methods. One approach involves the B(C6F5)3-catalyzed Prins/Ritter reaction, which couples aldehydes or ketones with specific alcohols in the presence of nitriles to afford hexahydro-1H-furo[3,4-c]pyranyl amide derivatives with high selectivity and good yields . This method represents a novel synthesis pathway for these compounds using a mild Lewis acid catalyst.

Molecular Structure Analysis

The molecular structure of hexahydro-1H-furo[3,4-c]pyrrole derivatives is characterized by the presence of a hexahydro-fused system, which can influence the compound's physical and chemical properties. The structure of related compounds, such as 4,6-diphenyl-1-(phenylsulfonyl)-1H-furo[3,4-b]pyrrole, has been elucidated through X-ray crystallography, revealing a planar fused heterocycle and varying degrees of planarity for the attached phenyl groups .

Chemical Reactions Analysis

Hexahydro-1H-furo[3,4-c]pyrrole and its derivatives can undergo various chemical reactions. For instance, the synthesis of related furo[3,2-b]pyrroles and furo[3,2-b]pyridines can be achieved through metal-catalyzed cycloisomerization reactions . Additionally, the synthesis of tetra-substituted furan[3,2-b]pyrroles from furaldehyde demonstrates the potential for creating large libraries of compounds with multiple substitutions on the scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydro-1H-furo[3,4-c]pyrrole derivatives are influenced by their molecular structure. For example, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has shown that these compounds exhibit strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . These properties suggest potential applications in optoelectronic devices and as fluorescent probes.

Aplicaciones Científicas De Investigación

Síntesis Química

Hexahidro-1H-furo[3,4-c]pirrol se utiliza en la síntesis química . Es un compuesto con una estructura única que se puede utilizar para crear una variedad de otros compuestos.

Desarrollo de Fármacos

Este compuesto tiene aplicaciones potenciales en el desarrollo de fármacos. Por ejemplo, se ha utilizado en la generación de 4,6-dioxo-hexahidro-1H-furo[3,4-c]pirrol . Esto se logró a través de una generación catalítica, sin metales ni aditivos, de iluros de carbonilo por irradiación de diazoacetatos de arilo con LED azul en presencia de aldehídos .

Agentes Anticancerígenos

Los iluros resultantes se sometieron a una cicloadición [3+2] con maleimidas sustituidas presentes en la mezcla de reacción para producir 4,6-dioxo-hexahidro-1H-furo[3,4-c]pirrol . Se sintetizaron cincuenta compuestos basados en este andamio . Estos compuestos se evaluaron como agentes anticancerígenos a través de la inhibición de PARP-1 .

Catálisis

Debido a su estructura única, el this compound se puede utilizar en catálisis. Puede actuar como catalizador en diversas reacciones químicas, mejorando la velocidad de reacción y mejorando el rendimiento de los productos.

Ciencia de Materiales

This compound también tiene aplicaciones en la ciencia de materiales. Sus propiedades únicas lo convierten en un candidato prometedor para el desarrollo de nuevos materiales con características mejoradas.

Almacenamiento y Manipulación

Este compuesto se almacena en un lugar oscuro, sellado en seco, a 2-8 °C . Es importante manipularlo con cuidado debido a su naturaleza peligrosa .

Mecanismo De Acción

Target of Action

Hexahydro-1H-furo[3,4-c]pyrrole has been identified as a potential inhibitor of the Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, through a process involving the formation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes . The resulting ylides undergo [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole .

Pharmacokinetics

The compound’s molecular weight (11316 g/mol) and its chemical structure suggest that it may have suitable properties for absorption and distribution within the body

Result of Action

The inhibition of PARP by Hexahydro-1H-furo[3,4-c]pyrrole leads to the disruption of DNA repair processes within cells. This can result in the death of cells, particularly cancer cells that rely on PARP for survival .

Action Environment

The efficacy and stability of Hexahydro-1H-furo[3,4-c]pyrrole can be influenced by various environmental factors. For instance, the compound is synthesized using blue LED irradiation , suggesting that light conditions could potentially impact its formation. Additionally, the compound should be stored in a dark place, sealed, and dry, at a temperature of 2-8°C , indicating that temperature and exposure to light may affect its stability

Propiedades

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQVXVKQOPZRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613564 | |

| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60889-32-9 | |

| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Aminol Initiated Prins Cyclization in synthesizing Hexahydro-1H-furo[3,4-c]pyrrole derivatives?

A1: Aminol Initiated Prins Cyclization offers a novel and efficient route to synthesize Hexahydro-1H-furo[3,4-c]pyrrole derivatives [, ]. This method allows for the formation of complex cyclic structures from readily available starting materials, potentially leading to new avenues in medicinal chemistry.

Q2: Are there any advantages of this synthetic method over existing ones for similar compounds?

A2: While the articles don't directly compare this method with others, they highlight the use of mild reaction conditions and readily available starting materials as advantages [, ]. Further research is needed to determine if this method offers superior yields, selectivity, or other benefits compared to alternative synthetic routes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

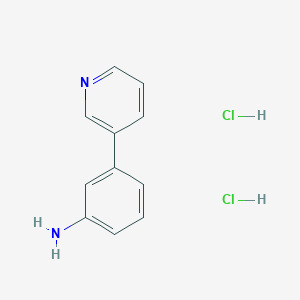

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)